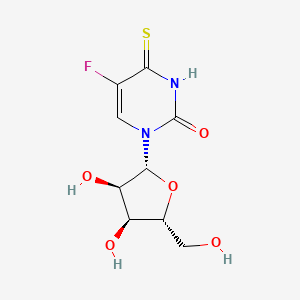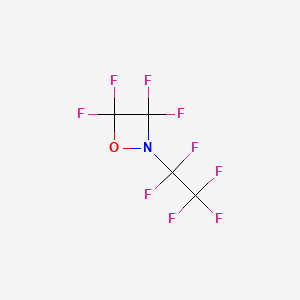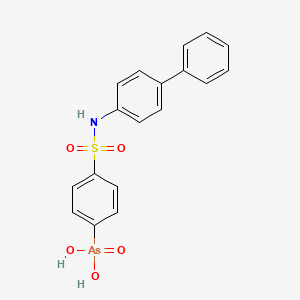
P-(4-Biphenylylsulfamoyl)benzenearsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(4-Biphenylylsulfamoyl)benzenearsonic acid is an organic compound with the molecular formula C18H16AsNO5S It is known for its unique structure, which includes both biphenyl and arsonic acid moieties
Métodos De Preparación
The synthesis of P-(4-Biphenylylsulfamoyl)benzenearsonic acid typically involves the reaction of 4-aminobiphenyl with benzenearsonic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
P-(4-Biphenylylsulfamoyl)benzenearsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of the arsonic acid group.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or arsonic acid moieties are replaced with other groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
P-(4-Biphenylylsulfamoyl)benzenearsonic acid has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of P-(4-Biphenylylsulfamoyl)benzenearsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
P-(4-Biphenylylsulfamoyl)benzenearsonic acid can be compared with other similar compounds, such as:
Benzenearsonic acid: A simpler arsonic acid derivative with different properties and applications.
4-Aminobiphenyl: A biphenyl derivative used in the synthesis of this compound.
Sulfanilamide: A sulfonamide compound with antimicrobial properties.
The uniqueness of this compound lies in its combined biphenyl and arsonic acid structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
5339-65-1 |
|---|---|
Fórmula molecular |
C18H16AsNO5S |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
[4-[(4-phenylphenyl)sulfamoyl]phenyl]arsonic acid |
InChI |
InChI=1S/C18H16AsNO5S/c21-19(22,23)16-8-12-18(13-9-16)26(24,25)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H,(H2,21,22,23) |
Clave InChI |
IGKUASBKQOJZTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


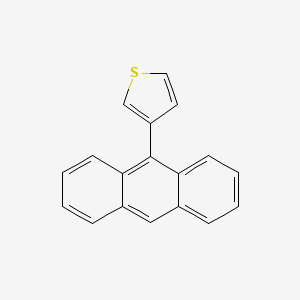
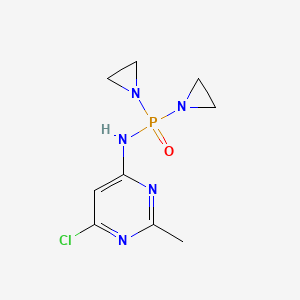
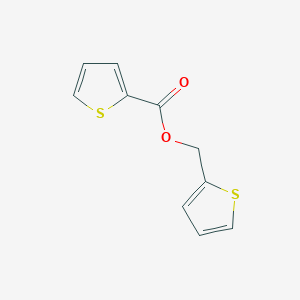
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
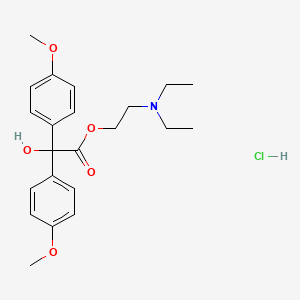
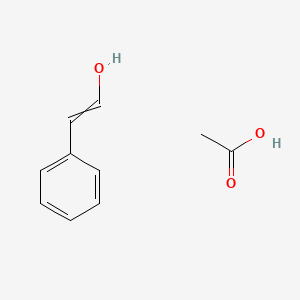
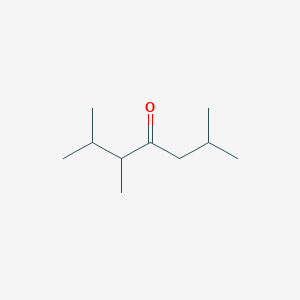
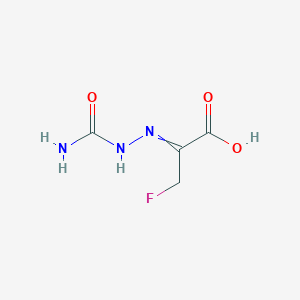

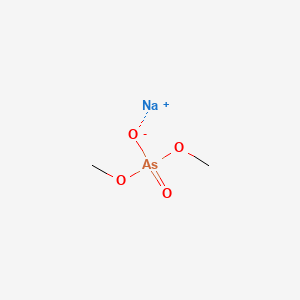
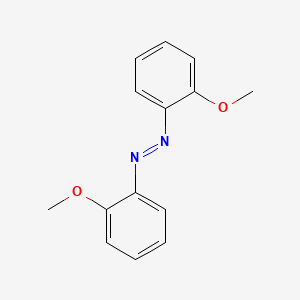
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
